(2-Pyrimidylthio)acetyl chloride
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Overview
Description
(2-Pyrimidylthio)acetyl chloride is a chemical compound with the molecular formula C6H5ClN2OS and a molecular weight of 188.64 g/mol It is a derivative of acetyl chloride and pyrimidine, featuring a thioether linkage between the acetyl chloride and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl chloride, 2-(2-pyrimidinylthio)- typically involves the reaction of 2-mercaptopyrimidine with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of acetyl chloride. Common solvents used in this reaction include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production methods for acetyl chloride, 2-(2-pyrimidinylthio)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Pyrimidylthio)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation Reactions: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Dihydropyrimidine derivatives.
Scientific Research Applications
(2-Pyrimidylthio)acetyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its reactivity is harnessed to create active ingredients.
Mechanism of Action
The mechanism of action of acetyl chloride, 2-(2-pyrimidinylthio)- involves its interaction with specific molecular targets. The acetyl chloride moiety can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition or activation of the target enzyme, depending on the nature of the interaction. The pyrimidine ring can also interact with nucleic acids, potentially affecting gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
Acetyl chloride: A simpler acyl chloride used in acetylation reactions.
2-Mercaptopyrimidine: The precursor to acetyl chloride, 2-(2-pyrimidinylthio)-, used in various synthetic applications.
Pyrimidine derivatives: Compounds with similar structures that exhibit a range of biological activities.
Uniqueness
(2-Pyrimidylthio)acetyl chloride is unique due to its combination of an acetyl chloride moiety with a pyrimidine ring linked by a thioether bond. This structure imparts distinct reactivity and potential biological activities that are not observed in simpler acetyl chloride or pyrimidine derivatives .
Properties
IUPAC Name |
2-pyrimidin-2-ylsulfanylacetyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2OS/c7-5(10)4-11-6-8-2-1-3-9-6/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKVXQISWICZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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